molecular formula C18H22BNO4 B13653058 Ethyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline-3-carboxylate

Ethyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline-3-carboxylate

Cat. No.: B13653058
M. Wt: 327.2 g/mol
InChI Key: XUSOESNAEVPTKG-UHFFFAOYSA-N
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Description

Ethyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline-3-carboxylate is a complex organic compound that features a boron-containing dioxaborolane ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline-3-carboxylate typically involves the coupling of isoquinoline derivatives with boronic esters. One common method is the Suzuki-Miyaura cross-coupling reaction, which uses palladium catalysts to facilitate the formation of carbon-carbon bonds between the isoquinoline and the boronic ester .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline-3-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions include boronic acids, alcohols, and substituted isoquinoline derivatives, which can be further utilized in various synthetic applications .

Scientific Research Applications

Ethyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the development of fluorescent probes for imaging and diagnostic purposes.

    Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of Ethyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline-3-carboxylate involves its ability to participate in various chemical reactions due to the presence of the boron-containing dioxaborolane ring. This ring can interact with various molecular targets and pathways, facilitating the formation of new chemical bonds and the modification of existing structures .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline-3-carboxylate is unique due to its isoquinoline core, which imparts specific electronic and steric properties that differentiate it from other boron-containing compounds. This uniqueness makes it particularly valuable in the synthesis of complex organic molecules and in applications requiring specific reactivity profiles .

Properties

Molecular Formula

C18H22BNO4

Molecular Weight

327.2 g/mol

IUPAC Name

ethyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline-3-carboxylate

InChI

InChI=1S/C18H22BNO4/c1-6-22-16(21)15-10-12-7-8-14(9-13(12)11-20-15)19-23-17(2,3)18(4,5)24-19/h7-11H,6H2,1-5H3

InChI Key

XUSOESNAEVPTKG-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=CN=C(C=C3C=C2)C(=O)OCC

Origin of Product

United States

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